molecular formula C15H13N3O B025121 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 103343-47-1

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Katalognummer B025121
CAS-Nummer: 103343-47-1
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: GLUWBSPUUGLXCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives involves various strategies aimed at introducing different substituents to explore their pharmacological activities. One approach includes the interaction of chloro-bromo-aryl benzodiazepines with diethylamine, diamines, or p-nitroaniline, leading to N-substituted derivatives. Another method utilizes the reaction of GABA methyl ester hydrochloride with chlorobenzodiazepines, followed by alkaline hydrolysis (Andronati et al., 2002).

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various spectroscopic methods, including IR spectroscopy and mass spectrometry. X-ray diffraction studies have also played a crucial role in understanding the conformation and crystalline structure of benzodiazepine derivatives, providing insights into their molecular geometry and interaction patterns (Kravtsov et al., 2012).

Chemical Reactions and Properties

Benzodiazepines undergo several chemical reactions, including Curtius rearrangement and nucleophilic substitution, leading to the formation of variously substituted derivatives. These reactions are essential for modifying the chemical structure and exploring the relationship between structure and activity. The ability to form cyclic dimers through hydrogen bonding is a notable feature, affecting their pharmacological properties (Bock et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are influenced by the molecular structure and substituents of benzodiazepine derivatives. These properties are critical for their chemical stability and pharmacological efficacy. X-ray crystallography has revealed that changes in the substituents can lead to different molecular conformations and assembly modes in the crystal (Fonari et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo various chemical reactions, are central to the synthesis and development of new benzodiazepine derivatives. These properties are determined by the core benzodiazepine structure and the nature of the substituents, which can be manipulated to obtain compounds with desired activities and characteristics (Andronati et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

3-Amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives, including compounds similar to 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, have shown various pharmacological effects such as anxiolytic, anticonvulsant, anorexigenic, and analgesic. These compounds interact with benzodiazepine and cholecystokinin receptors, CCK1 and CCK2. Some derivatives are in clinical testing as potential treatments for obesity and anxiety-related conditions (Andronati et al., 2002).

Chemical Synthesis and Rearrangement Studies

Studies have shown unique chemical behaviors in the synthesis and rearrangement of 1,4-benzodiazepin-2-one derivatives. For instance, Curtius rearrangement in these compounds can involve unexpected participation by an imine nitrogen, highlighting complex chemical interactions (Bock et al., 1990). Additionally, acetic anhydride rearrangement of 1,4-benzodiazepinones to isoindoles has been studied, providing insights into the structural transformations of these compounds (Fryer et al., 1967).

Antibacterial Activities and Diastereoselectivity

Recent research has synthesized new 3-enamino-1,5-benzodiazepines with excellent diastereoselectivity. These compounds have been evaluated for their in vitro antibacterial activities, showing promising results, which could be relevant for medical applications (Chniti et al., 2018).

Pharmaceutical Applications

The synthesis of 1,4-benzodiazepin-2-ones and their structural modifications have been key in developing pharmaceutical compounds with tranquilizing properties. The relationship between substituent types and positions and pharmacological properties has been explored extensively, providing a foundation for new drug development (Sternbach, 1971).

Eigenschaften

IUPAC Name

3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUWBSPUUGLXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401326
Record name 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

CAS RN

103343-47-1
Record name 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103343471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-PHENYL-1,3-DIHYDRO-1,4-BENZODIAZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AHA6SN6LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (3RS)-1,3-dihydro-5-phenyl-3-phthalimido-2H-1,4-benzodiazepine-2-one (8.2 g), hydrazine hydrate (1.08 g) and tetrahydrofuran (160 ml) was stirred for 1.0 hour at room temperature and heated under reflux for 1.5 hours. After the precipitates were filtered off, the filtrate was evaporated to small volume and the equivalent volume of diisopropyl ether was added thereto. The precipitates were collected by filtration to give (3RS)-1,3-dihydro-3-amino-5-phenyl-2H-1,4-benzodiazepine-2-one (3.64 g).
Name
(3RS)-1,3-dihydro-5-phenyl-3-phthalimido-2H-1,4-benzodiazepine-2-one
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-[(benzyloxycarbonyl)amino]-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one (7.00 g, 18.2 mmol) in glacial acetic acid (200 mL), prepared as in Intermediate 6, is saturated with HBr gas. The reaction is warmed to 70° C. and held for 20 min. The temperature is raised to 80° C. and maintained for an additional 20 min. The resulting slurry is cooled to ambient temperature, diluted with anhydrous diethyl ether (200 ml), agitated for 0.5 hrs., filtered and washed with diethyl ether. The hydrobromide salt is dried at 60° C. under vacuum to provide the dihydrobromide salt (6.836 g, 16.5 mmol) of the title compound. The free base is obtained by partitioning the dihydrobromide (6.100 g, 14.3 mmol) between aqueous potassium carbonate (5% w/v, 50 mL) and a mixture of ethyl acetate, isopropanol and DCM. After separating the phases, the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to a solid. The product is dried under high vacuum to provide the title compound as a crystalline solid (3.69 g, 14.3 mmol). 1H NMR (300 MHz, d6-DMSO) δ=4.21 (s, 1H); 7.15-7.60 (m, 9H); 10.66 (s, 1H). TLC: Rf =0.33 (95:5 chloroform: methanol).
[Compound]
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 2
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 3
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 4
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 5
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 6
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.